
2-Methyl-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinoline is a colorless oil and a chiral compound due to the presence of a methyl substituent. It is a derivative of tetrahydroquinoline and is of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5,6,7,8-tetrahydroquinoline is typically synthesized through the hydrogenation of quinaldine. The reaction involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar hydrogenation techniques. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalyst systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions are typically carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
MTHQ and its derivatives have been studied for their potential as anticancer agents. A library of 8-substituted MTHQ derivatives was synthesized and tested for antiproliferative activity against several cancer cell lines, including HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma). The most active compounds demonstrated significant cytotoxic effects, with IC50 values indicating their potency in inhibiting cancer cell growth .
Mechanism of Action
The mechanism of action involves the induction of oxidative stress in cancer cells, leading to mitochondrial dysfunction and increased production of reactive oxygen species (ROS). This mechanism is particularly relevant in targeting resistant cancer cells that adapt to standard therapies . The stereochemistry of MTHQ derivatives also plays a crucial role in their biological activity, with enantiomers exhibiting different levels of efficacy against cancer cells .
Biological Research
Biological Properties
MTHQ derivatives have been evaluated for various biological properties beyond anticancer activity. Studies have shown their antimicrobial activities and potential use in treating infections due to their ability to interact with bacterial enzymes . The chiral nature of these compounds allows for the exploration of their interactions with biological targets, enhancing their therapeutic potential.
Cellular Effects
Research indicates that MTHQ compounds can affect cell cycle phases and induce apoptosis in cancer cells. For instance, specific derivatives were shown to disrupt microtubule dynamics, which is crucial for cell division, thereby providing a pathway for developing new chemotherapeutic agents .
Synthetic Applications
Building Blocks in Organic Synthesis
MTHQ serves as a valuable building block in organic synthesis. Its derivatives are utilized in the synthesis of more complex organic molecules due to their structural properties. The compound's ability to undergo various chemical reactions makes it an attractive target for synthetic chemists looking to develop new compounds with specific biological activities .
Industrial Applications
In addition to its role in pharmaceuticals, MTHQ is explored for applications in producing specialty chemicals and materials. Its unique chemical structure allows it to be used in creating ligands for organometallic complexes, which can be pivotal in catalysis and material science .
Case Studies
Study | Findings | Applications |
---|---|---|
Study 1 | Synthesis and evaluation of MTHQ derivatives showed significant antiproliferative activity against HeLa and A2780 cells. | Potential development of new anticancer drugs. |
Study 2 | Investigation into the mechanism revealed that MTHQ induces ROS production leading to apoptosis in cancer cells. | Targeting resistant cancer phenotypes. |
Study 3 | MTHQ used as a building block for synthesizing complex organic molecules demonstrated versatility in organic synthesis. | Development of novel therapeutic agents. |
Mechanism of Action
2-Methyl-5,6,7,8-tetrahydroquinoline is compared with other similar compounds, such as quinoline, 5,6,7,8-tetrahydroquinoline, and 2-methyltetrahydroquinoline. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and chiral nature.
Comparison with Similar Compounds
Quinoline
5,6,7,8-tetrahydroquinoline
2-methyltetrahydroquinoline
This comprehensive overview provides a detailed understanding of 2-Methyl-5,6,7,8-tetrahydroquinoline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Methyl-5,6,7,8-tetrahydroquinoline (C₉H₁₂N₂) is a bicyclic compound characterized by a quinoline ring fused with a saturated piperidine-like structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the key findings related to its biological activity, synthesizing information from various studies.
Chemical Structure and Properties
The molecular structure of this compound allows for significant reactivity and interaction with biological targets. Its structural features contribute to its pharmacological potential, making it a precursor for various derivatives that exhibit notable biological effects.
1. Antiproliferative Effects
Research indicates that this compound and its derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested :
-
Key Findings :
- Compounds derived from this scaffold demonstrated IC₅₀ values indicating potent cytotoxicity against the tested cancer cell lines. The most active compound, identified as (R)-5a, was noted for its ability to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in A2780 cells .
The mechanism by which this compound exerts its effects involves:
- Induction of oxidative stress in cancer cells.
- Disruption of mitochondrial function leading to apoptosis.
- Potential interaction with specific enzymes involved in cancer progression .
Table 1: Antiproliferative Activity of Selected Derivatives
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
(R)-5a | A2780 | 36 ± 4 |
3a | HeLa | 74 ± 3 |
2b | HT-29 | 77 ± 7 |
m-AMSA | Control | 0.019 ± 0.001 |
This table summarizes the antiproliferative activity of selected compounds derived from the tetrahydroquinoline scaffold against various cancer cell lines. The data highlights the efficacy of these compounds in inhibiting cell growth.
Synthesis and Derivatives
A variety of derivatives have been synthesized to explore their biological activities further. For example:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-5,6,7,8-tetrahydroquinoline?
Answer:
- Catalytic Hydrogenation : Hydrogenation of 2-methylquinoline using Pd/C under controlled H₂ pressure (e.g., 1–3 atm) at 80°C selectively reduces the pyridine ring. Competing pathways may form decahydroquinoline byproducts, requiring precise temperature control and catalyst loading (10% Pd/C yields optimal selectivity) .
- Lithiation-Carboxylation : Reaction of 8-lithio-5,6,7,8-tetrahydroquinoline derivatives with CO₂ followed by esterification produces functionalized analogs. THF is preferred for lithiation, with yields influenced by reaction time (2–6 hours) and quenching methods .
Q. How is the structural confirmation of this compound achieved?
Answer:
- X-ray Crystallography : Resolves bond lengths (average C–C: 1.52 Å) and hydrogen-bonding networks (e.g., O–H···O interactions in N-oxide derivatives). Crystal packing analysis reveals intermolecular interactions stabilizing 3D networks .
- NMR Spectroscopy : NMR signals at δ 2.4 ppm (broad, H₂O in hydrates) and aromatic protons (δ 6.0–8.1 ppm) confirm regiochemistry. NMR distinguishes carbonyl (δ 170–190 ppm) and methyl groups (δ 20–30 ppm) .
Q. What biological activities are associated with this compound derivatives?
Answer:
- Antihyperlipidemic Activity : At 25 mg/kg/day, analogs reduce cholesterol (68–81%), LDL (72–86%), and triglycerides (59–80%) in murine models via HMG-CoA reductase inhibition (docking studies confirm binding to catalytic domains) .
- Antiproliferative Effects : Derivatives exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7), likely via apoptosis induction and cell cycle arrest .
Advanced Research Questions
Q. How can contradictions in catalytic hydrogenation yields be resolved?
Answer:
- Catalyst Optimization : Doubling Pd/C loading (20% wt.) improves selectivity for tetrahydroquinoline over decahydroquinoline byproducts. Temperature gradients (e.g., 60–100°C) must align with substrate steric demands (e.g., methyl group position affects energy barriers) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance hydrogenation rates but may increase side reactions. Kinetic monitoring via in-situ FTIR helps identify optimal conditions .
Q. What strategies improve enantiomeric purity in chiral this compound derivatives?
Answer:
- Chiral Resolution : Use of (S)-BINOL-based chiral stationary phases in HPLC separates enantiomers (e.g., 8-amine derivatives) with >95% ee.
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) in lithiation-carboxylation steps yield enantiopure esters, later hydrolyzed to target amines .
Q. How can computational modeling guide the design of bioactive derivatives?
Answer:
- Molecular Docking : Predict binding affinities to targets like HMG-CoA reductase (ΔG ≈ −9.5 kcal/mol for active derivatives). MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Studies : Hammett constants (σ) of substituents correlate with antiproliferative activity (R² > 0.85), guiding methyl/chloro substitutions at positions 2 and 6 .
Q. What are the key challenges in analyzing oxidative degradation products?
Answer:
- LC-MS Analysis : Degradants (e.g., quinoline N-oxides) are identified via [M+H]⁺ ions (m/z 150–250). Accelerated stability studies (40°C/75% RH) reveal degradation pathways (e.g., autoxidation at C5) .
- EPR Spectroscopy : Detects radical intermediates during light-induced degradation, guiding formulation of antioxidants (e.g., BHT at 0.1% w/w) .
Q. How do structural modifications at position 8 influence biological activity?
Answer:
- Carboxamide Derivatives : 8-Thiocarboxamides show enhanced antimicrobial activity (MIC: 2–8 µg/mL vs. S. aureus) due to improved membrane permeability.
- Ester Pro-drugs : Ethyl 7-carboxylate derivatives exhibit 3-fold higher oral bioavailability than parent compounds, attributed to esterase-mediated hydrolysis .
Q. What methodologies validate target engagement in cellular assays?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Heating lysates (37–65°C) confirms stabilization of HMG-CoA reductase in presence of active derivatives (ΔTₘ ≥ 4°C).
- Click Chemistry : Alkyne-tagged analogs form covalent adducts with target proteins, visualized via fluorescent azide probes .
Q. How can cross-disciplinary approaches enhance applications in materials science?
Answer:
- Coordination Chemistry : Ru(II) complexes (e.g., [(8-NH₂-C₉H₁₀N)RuCl₂(PPh₃)₂]) catalyze transfer hydrogenation of ketones (TOF up to 1,200 h⁻¹). X-ray structures confirm octahedral geometry and ligand distortion .
- Polymer Synthesis : Copolymerization with styrene (1:10 molar ratio) yields films with tunable fluorescence (λₑₘ: 450–550 nm), applicable in OLEDs .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMPOZTRKHFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481449 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-98-3 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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